3-[(2-Bromobutanoyl)amino]benzoic acid
Overview
Description
3-[(2-Bromobutanoyl)amino]benzoic acid is an organic compound with the molecular formula C11H12BrNO3 and a molecular weight of 286.12 g/mol . This compound is characterized by the presence of a benzoic acid moiety substituted with a 2-bromobutanoyl group and an amino group. It is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Bromobutanoyl)amino]benzoic acid typically involves the following steps:
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Acylation Reaction: : The starting material, 3-aminobenzoic acid, undergoes an acylation reaction with 2-bromobutanoyl chloride in the presence of a base such as pyridine or triethylamine. This reaction forms the desired product, this compound.
Reaction Conditions
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: 0°C to room temperature
- Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Bromobutanoyl)amino]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 2-bromobutanoyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 3-aminobenzoic acid and 2-bromobutanoic acid.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium, copper).
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Oxidation and Reduction: Oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., lithium aluminum hydride).
Major Products Formed
Substitution Reactions: Various substituted derivatives of this compound.
Hydrolysis: 3-aminobenzoic acid and 2-bromobutanoic acid.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
Scientific Research Applications
3-[(2-Bromobutanoyl)amino]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-[(2-Bromobutanoyl)amino]benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The bromine atom and the amide group play crucial roles in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-Chlorobutanoyl)amino]benzoic acid
- 3-[(2-Fluorobutanoyl)amino]benzoic acid
- 3-[(2-Iodobutanoyl)amino]benzoic acid
Uniqueness
3-[(2-Bromobutanoyl)amino]benzoic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom can participate in specific substitution reactions, making this compound valuable in synthetic chemistry.
Biological Activity
3-[(2-Bromobutanoyl)amino]benzoic acid, a derivative of benzoic acid, has garnered attention in scientific research due to its potential biological activities. This article explores its biological significance, including antimicrobial and anticancer properties, alongside relevant research findings and case studies.
Chemical Structure and Properties
This compound features a bromobutanoyl group attached to an amino group on a benzoic acid backbone. The structural formula can be represented as follows:
This compound is characterized by its unique functional groups which may contribute to its biological activities.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of para-aminobenzoic acid (PABA), which share structural similarities, have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
PABA Derivative | MRSA | 32 µg/mL |
This compound | TBD | TBD |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines such as MCF-7 and A549. For example, some PABA derivatives exhibited IC50 values in the range of 5–10 µM against these cell lines .
Compound | Cell Line | IC50 Value (µM) |
---|---|---|
Benzamide Derivative | MCF-7 | 5.85 |
This compound | TBD | TBD |
The mechanism through which this compound exerts its biological effects is believed to involve interaction with cellular targets. It may form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to disruption of critical cellular processes . Additionally, the lipophilicity introduced by the bromobutanoyl group may enhance membrane permeability, facilitating cellular uptake.
Case Studies
- Antimicrobial Efficacy : A study focusing on the synthesis of various benzoic acid derivatives found that specific modifications could significantly enhance antimicrobial activity against Gram-positive bacteria. The study suggested that the introduction of halogenated groups could improve efficacy .
- Cytotoxicity Assessment : In a comparative analysis of several benzoic acid derivatives against cancer cell lines, it was observed that compounds with similar structural motifs to this compound showed promising results in inhibiting cell proliferation and inducing apoptosis .
Properties
IUPAC Name |
3-(2-bromobutanoylamino)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c1-2-9(12)10(14)13-8-5-3-4-7(6-8)11(15)16/h3-6,9H,2H2,1H3,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMZYDGYQPSXIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC(=C1)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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